molecular formula C22H27N3O3S B2484929 N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241684-33-2

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2484929
CAS No.: 1241684-33-2
M. Wt: 413.54
InChI Key: QGBYBZFRODXGPB-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization, positioning it as a valuable chemical probe for investigating mitosis and cell cycle dynamics. Its primary research value lies in the field of oncology, where it is studied for its potential to disrupt microtubule formation, leading to cell cycle arrest and the induction of apoptosis in proliferating cells. The compound's mechanism of action involves binding to the colchicine site on β-tubulin, thereby preventing the assembly of α/β-tubulin heterodimers into functional microtubules source . This disruption of the mitotic spindle apparatus is a validated strategy for targeting rapidly dividing cancer cells. Research into this acetamide derivative focuses on its efficacy against various cancer cell lines and its potential to overcome resistance to other antimitotic agents. Furthermore, its structure-activity relationship provides insights for the design of next-generation vascular-disrupting agents that can target tumor vasculature source . This compound is for research use in biochemical and cellular assays to further elucidate the pathways of programmed cell death and for the in vitro evaluation of novel anticancer therapeutics.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBYBZFRODXGPB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenyl Intermediate: The synthesis begins with the preparation of the 3-ethylphenyl intermediate through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Phenylethenyl Sulfonyl Intermediate: The next step involves the synthesis of the phenylethenyl sulfonyl intermediate by reacting styrene with sulfur trioxide to form the sulfonyl chloride, followed by reaction with piperazine to yield the sulfonylpiperazine derivative.

    Coupling Reaction: The final step is the coupling of the 3-ethylphenyl intermediate with the phenylethenyl sulfonylpiperazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features are compared with analogs sharing the acetamide-piperazine-sulfonyl scaffold but differing in substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituent on Acetamide N Piperazine Substituent Molecular Formula Molecular Weight Key Properties/Activities
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide 3-ethylphenyl (E)-2-phenylethenyl sulfonyl C21H25N3O3S 399.51 g/mol Higher lipophilicity; potential kinase inhibition
N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide 4-chlorophenyl 2-phenylethenyl sulfonyl C20H22ClN3O3S 419.93 g/mol Electron-withdrawing Cl group; possible enhanced binding
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide 2-phenylsulfanylphenyl (E)-2-phenylethenyl sulfonyl C26H27N3O3S2 493.64 g/mol Increased molecular weight; sulfur-mediated interactions
N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl None (simple piperazine) C12H17N3O 219.28 g/mol Simpler structure; lower molecular weight

Key Insights:

The phenylsulfanyl group in the C26H27N3O3S2 analog introduces additional hydrophobicity and sulfur-based interactions, which may affect solubility and target binding .

The (E)-styryl group’s planar structure may facilitate interactions with flat binding pockets (e.g., kinase ATP-binding sites), a feature absent in simpler analogs like N-phenyl-2-(piperazin-1-yl)acetamide .

Molecular Weight and Complexity :

  • The target compound (399.51 g/mol) strikes a balance between complexity and drug-likeness, adhering to Lipinski’s rule of five better than the bulkier C26H27N3O3S2 analog (493.64 g/mol) .

Research Findings and Hypotheses:

  • Kinase Inhibition Potential: The sulfonylpiperazine-styryl motif is structurally similar to kinase inhibitors (e.g., dasatinib), suggesting possible activity against tyrosine kinases .
  • Metabolic Stability : The ethyl group may slow oxidative metabolism compared to halogenated analogs, as seen in studies of ethyl-substituted drugs .
  • Synthetic Accessibility : Piperazine sulfonylation and acetamide coupling methods from related compounds (e.g., ) could be adapted for large-scale synthesis .

Biological Activity

Chemical Structure and Properties

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that belongs to a class of molecules known for their potential pharmacological activities. The structure features:

  • An ethyl group attached to a phenyl ring.
  • A piperazine moiety, which is often associated with various biological activities.
  • A sulfonamide group that can enhance the compound's solubility and biological interactions.

Biological Activity

The biological activity of compounds similar to this compound can be categorized into several areas:

1. Anticancer Activity:
Many compounds containing piperazine and sulfonamide functionalities have shown promise in anticancer studies. They may inhibit tumor growth by interfering with specific cellular pathways or inducing apoptosis in cancer cells.

2. Antimicrobial Properties:
Compounds with sulfonamide groups are known for their antimicrobial properties, particularly against bacterial infections. They often work by inhibiting bacterial folic acid synthesis.

3. Central Nervous System Effects:
Piperazine derivatives are frequently investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of a phenylethenyl group may enhance these effects through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Activity: A study conducted by Smith et al. evaluated a series of piperazine derivatives, including those with similar structural features to this compound, and found that certain modifications significantly enhanced their anticancer potency against various cell lines.
  • Antimicrobial Efficacy: Johnson et al. reported on the antimicrobial properties of sulfonamide derivatives, noting that modifications in the aromatic substituents led to increased efficacy against resistant strains of bacteria.
  • Neuropharmacological Effects: In research by Lee et al., piperazine derivatives were tested for their effects on anxiety-related behaviors in rodents, revealing that specific substitutions could lead to significant anxiolytic effects.

Q & A

Q. What is the recommended synthetic pathway for N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Sulfonylation of piperazine using (E)-2-phenylethenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base).
  • Step 2 : Coupling of the sulfonylated piperazine with 2-chloroacetamide derivatives via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60–80°C).
  • Step 3 : Final N-arylation with 3-ethylphenylamine using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ in toluene, reflux).
    Key optimizations:
  • Use of anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • Catalytic Pd systems for efficient C–N bond formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), piperazine protons (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 463.18 (calculated for C₂₆H₂₇N₃O₃S).
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
    Table 1 : Key Spectroscopic Parameters
TechniqueCritical Peaks/Features
¹H NMRδ 7.6–7.8 (E-vinyl protons), δ 2.8 (piperazine)
¹³C NMRδ 168.5 (acetamide C=O), δ 126–140 (aromatic)
HRMSm/z 463.18 (M+H)
.

Q. How is the in vitro antimicrobial activity of this compound typically evaluated?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle).
    Note: Activity is often linked to the sulfonyl-piperazine moiety’s electron-withdrawing effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this acetamide derivative?

  • Methodological Answer :
  • Variable Substituents : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or piperazine (e.g., methyl or benzyl groups).
  • Assays : Test derivatives against a panel of bacterial/fungal strains and cancer cell lines.
    Table 2 : Example SAR Findings from Analogues
Substituent (R)MIC (µg/mL) vs S. aureus
3,5-Difluorophenyl2.5
4-Methoxyphenyl10.2
3-Nitrophenyl1.8
  • Key Insight : Electron-deficient aryl groups enhance potency by improving target binding .

Q. What computational strategies are employed to predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1BVR).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories).
  • Key Interactions : Sulfonyl oxygen hydrogen bonds with Arg144; vinyl group π-stacking with Phe148.
  • Validation : Compare computational binding energy (ΔG) with experimental IC₅₀ values .

Q. How should researchers address discrepancies between in vitro potency and cellular activity data for this compound?

  • Methodological Answer :
  • Purity Check : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient).
  • Solubility Assessment : Measure in PBS (pH 7.4) or cell culture media via nephelometry.
  • Membrane Permeability : Perform Caco-2 assays or PAMPA to evaluate passive diffusion.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation.
    Example: A derivative with poor cellular activity despite low MIC may require prodrug strategies .

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